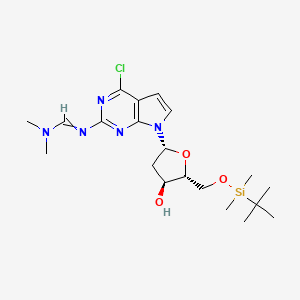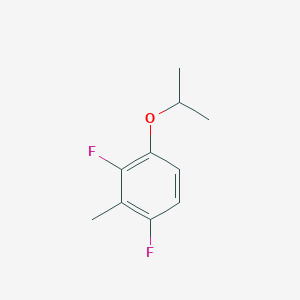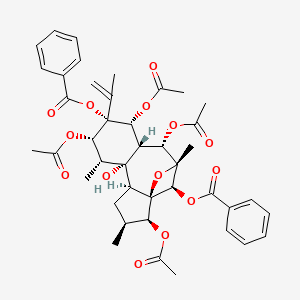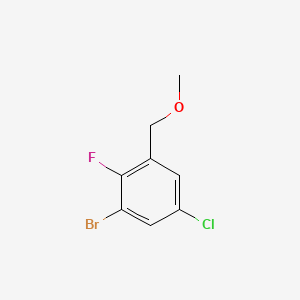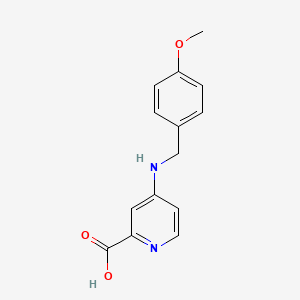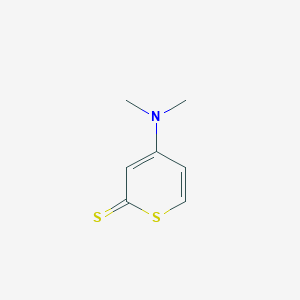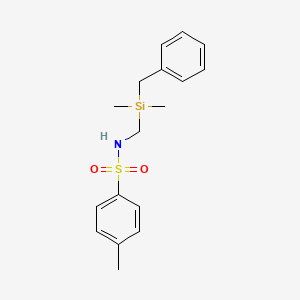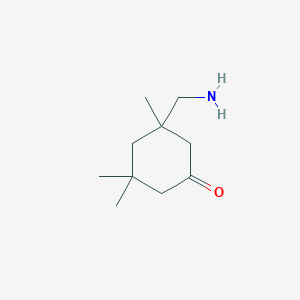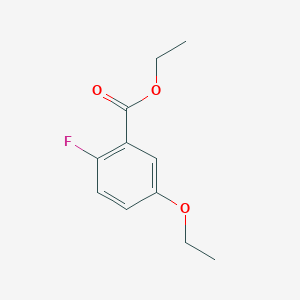![molecular formula C13H20N2 B14017540 [cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine: is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of N-benzyl-N-methylamine with a suitable aldehyde or ketone can lead to the formation of the desired pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and specific requirements of the production.
Chemical Reactions Analysis
Types of Reactions: [cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine: shares structural similarities with other pyrrolidine derivatives, such as N-methylpyrrolidine and N-benzylpyrrolidine.
Unique Features: The presence of both benzyl and methyl groups in the pyrrolidine ring makes this compound unique, providing distinct chemical and biological properties compared to other similar compounds.
Comparison:
N-methylpyrrolidine: Lacks the benzyl group, resulting in different chemical reactivity and biological activity.
N-benzylpyrrolidine: Lacks the methyl group, which can affect its overall properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
[(2S,3R)-1-benzyl-3-methylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C13H20N2/c1-11-7-8-15(13(11)9-14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13-/m1/s1 |
InChI Key |
RXLVACGMDNXSAR-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@@H]1CCN([C@@H]1CN)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(C1CN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



